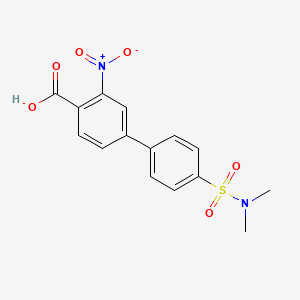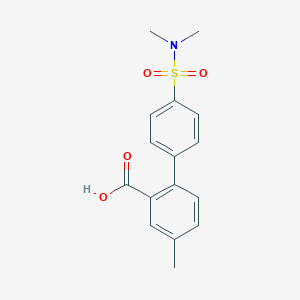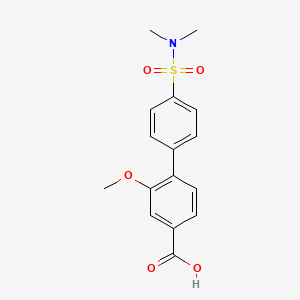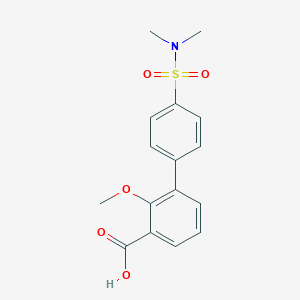
4-(4-N,N-Dimethylsulfamoylphenyl)-2-nitrobenzoic acid, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-N,N-Dimethylsulfamoylphenyl)-2-nitrobenzoic acid (4-DMSNOBA) is a synthetic organic compound belonging to the class of nitrobenzoic acids. It is a white, crystalline solid and is soluble in water, ethanol and other organic solvents. 4-DMSNOBA has been used in various scientific research applications, including as a reagent for the synthesis of new materials and as a tool for studying the molecular structure of biological systems.
Aplicaciones Científicas De Investigación
4-(4-N,N-Dimethylsulfamoylphenyl)-2-nitrobenzoic acid, 95% has been used in a variety of scientific research applications, including as a reagent for the synthesis of new materials and as a tool for studying the molecular structure of biological systems. It has been used in the synthesis of polymeric materials, such as poly(4-(4-N,N-Dimethylsulfamoylphenyl)-2-nitrobenzoic acid, 95%-co-styrene) and poly(4-(4-N,N-Dimethylsulfamoylphenyl)-2-nitrobenzoic acid, 95%-co-acrylonitrile). It has also been used as a catalyst for the synthesis of polyurethanes and polyesters. Additionally, 4-(4-N,N-Dimethylsulfamoylphenyl)-2-nitrobenzoic acid, 95% has been used to study the molecular structure of biological systems, such as proteins and nucleic acids.
Mecanismo De Acción
The mechanism of action of 4-(4-N,N-Dimethylsulfamoylphenyl)-2-nitrobenzoic acid, 95% is not fully understood. However, it is believed to interact with proteins and nucleic acids through hydrogen bonding and electrostatic interactions. It is also believed to interact with membrane lipids, which may alter their structure and function.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(4-N,N-Dimethylsulfamoylphenyl)-2-nitrobenzoic acid, 95% are not well understood. However, it has been shown to inhibit the growth of certain bacteria, fungi, and viruses. It has also been shown to inhibit the activity of certain enzymes, including DNA polymerase and reverse transcriptase.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(4-N,N-Dimethylsulfamoylphenyl)-2-nitrobenzoic acid, 95% has several advantages for lab experiments. It is relatively inexpensive and easy to synthesize. It is also soluble in many solvents, making it easy to work with. Additionally, it can be used to study the molecular structure of biological systems, such as proteins and nucleic acids.
However, there are also some limitations to using 4-(4-N,N-Dimethylsulfamoylphenyl)-2-nitrobenzoic acid, 95% in lab experiments. It is not very stable and can degrade over time. Additionally, it can interact with other compounds, which can alter its structure and function.
Direcciones Futuras
There are several potential future directions for 4-(4-N,N-Dimethylsulfamoylphenyl)-2-nitrobenzoic acid, 95% research. It could be used to develop new materials and catalysts for use in industrial processes. It could also be used to study the molecular structure of biological systems, such as proteins and nucleic acids. Additionally, it could be used to develop new drugs and therapeutic agents. Finally, it could be used to study the biochemical and physiological effects of this compound on living organisms.
Métodos De Síntesis
4-(4-N,N-Dimethylsulfamoylphenyl)-2-nitrobenzoic acid, 95% can be synthesized from 4-nitrobenzoic acid and 4-N,N-dimethylsulfamoylphenylmagnesium bromide. This method was first reported by K. K. Chatterjee and S. K. Ghosh in 1983 and has since been used extensively in scientific research. The synthesis is carried out by reacting the 4-nitrobenzoic acid with the 4-N,N-dimethylsulfamoylphenylmagnesium bromide in the presence of an inert solvent, such as tetrahydrofuran. The reaction is carried out at room temperature and the product is isolated by filtration.
Propiedades
IUPAC Name |
4-[4-(dimethylsulfamoyl)phenyl]-2-nitrobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O6S/c1-16(2)24(22,23)12-6-3-10(4-7-12)11-5-8-13(15(18)19)14(9-11)17(20)21/h3-9H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPTFOMBQTWYMSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)C(=O)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-N,N-Dimethylsulfamoylphenyl)-2-nitrobenzoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














